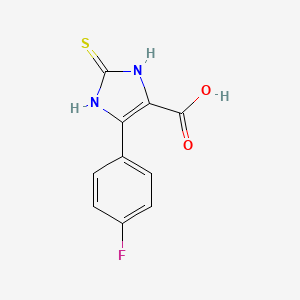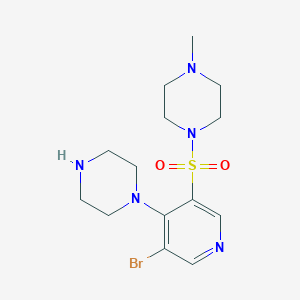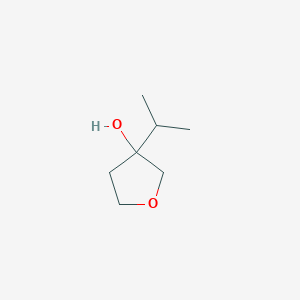
3-Isopropyltetrahydrofuran-3-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isopropyltetrahydrofuran-3-OL is an organic compound belonging to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring with an isopropyl group and a hydroxyl group attached to the same carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyltetrahydrofuran-3-OL can be achieved through several methods. One common approach involves the cyclization of 3,4-dibromo-1-methoxybutane followed by hydrolysis. Another method includes the hydroboration of 2,3- and 2,5-dihydrofuran using various borane reagents, followed by oxidation . Additionally, chiral this compound can be synthesized from chiral feedstocks such as (S)-1,2,4-butanetriol, using p-toluenesulfonic acid (PTSA) as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the reduction of 4-halo-3-hydroxybutyric acid esters using boron hydride or aluminum hydride compounds as reducing agents. The reaction mixture is then treated with acid and water to convert it to the corresponding 4-halo-1,3-butanediol, which undergoes cyclization to form this compound .
化学反应分析
Types of Reactions
3-Isopropyltetrahydrofuran-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Ketones and aldehydes.
Reduction: Various alcohols.
Substitution: Halogenated compounds and other derivatives.
科学研究应用
3-Isopropyltetrahydrofuran-3-OL has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms.
Medicine: It is a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of 3-Isopropyltetrahydrofuran-3-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity .
相似化合物的比较
Similar Compounds
Tetrahydrofuran (THF): A simpler analog without the isopropyl group.
3-Hydroxytetrahydrofuran: Similar structure but lacks the isopropyl group.
2,5-Dihydrofuran: A related compound with a different ring structure
Uniqueness
3-Isopropyltetrahydrofuran-3-OL is unique due to the presence of both the isopropyl and hydroxyl groups on the same carbon atom, which imparts distinct chemical and physical properties
属性
分子式 |
C7H14O2 |
|---|---|
分子量 |
130.18 g/mol |
IUPAC 名称 |
3-propan-2-yloxolan-3-ol |
InChI |
InChI=1S/C7H14O2/c1-6(2)7(8)3-4-9-5-7/h6,8H,3-5H2,1-2H3 |
InChI 键 |
JDDAUAFMBIXUHD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1(CCOC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



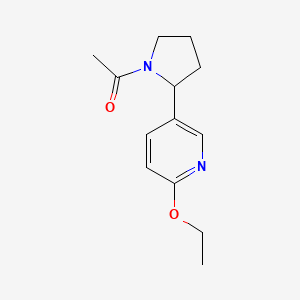
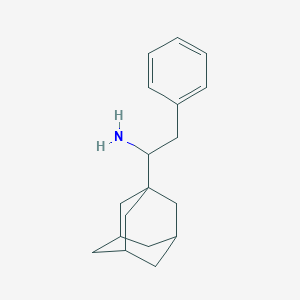
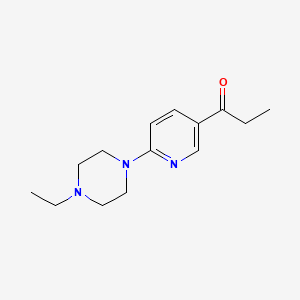
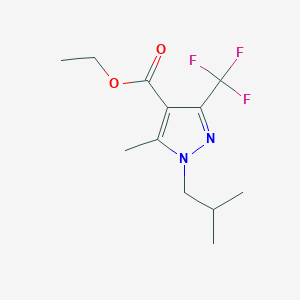
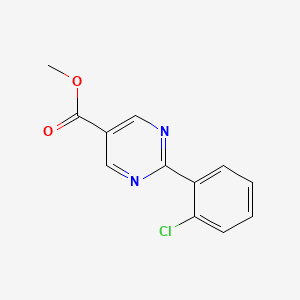
![4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11803699.png)

![5-Fluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B11803705.png)

![tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11803729.png)

